molecular formula C11H9ClN2O2 B8814832 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde oxime

2-Chloro-6-methoxy-3-quinolinecarboxaldehyde oxime

Cat. No. B8814832
M. Wt: 236.65 g/mol
InChI Key: OEUJWQZDVAFKIL-UHFFFAOYSA-N
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Patent
US04920128

Procedure details

A solution of 6.5 g hydroxylamine hydrochloride in 25 ml water was added to a suspension of 18.7 g 2-chloro-6-methoxy-3-quinolinecarboxaldehyde in 500 ml 95% ethanol. The mixture was stirred at room temperature for two hours and then heated at reflux for three hours. The reaction mixture was cooled to 0° C., filtered, and the filtrate concentrated to a volume of 200 ml. The product separated from solution to give 16.3 g 2-chloro-6-methoxy-3-quinolinecarboxaldehyde oxime, m.p. 195° C. (decompn.).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].[Cl:4][C:5]1[C:14]([CH:15]=O)=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:17][CH3:18])[CH:11]=2)[N:6]=1>O.C(O)C>[Cl:4][C:5]1[C:14]([CH:15]=[N:2][OH:3])=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:17][CH3:18])[CH:11]=2)[N:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
18.7 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C=C1C=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to a volume of 200 ml
CUSTOM
Type
CUSTOM
Details
The product separated from solution

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C=C1C=NO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.